molecular formula C6H3BrF3NO B1371720 5-Bromo-2-trifluoromethoxypyridine CAS No. 886371-77-3

5-Bromo-2-trifluoromethoxypyridine

Cat. No. B1371720
M. Wt: 241.99 g/mol
InChI Key: SQDAZGGFXASXDW-UHFFFAOYSA-N
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Description

5-Bromo-2-trifluoromethoxypyridine is an organic compound that contains a pyridine ring substituted with bromine, trifluoromethyl, and methoxyl groups .


Synthesis Analysis

The synthesis of 5-Bromo-2-trifluoromethoxypyridine involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular formula of 5-Bromo-2-trifluoromethoxypyridine is C6H3BrF3NO. It has a molecular weight of 241.99 g/mol . The SMILES string representation of the molecule is BrC(C=C1)=NC=C1OC(F)(F)F .


Chemical Reactions Analysis

The major use of 5-Bromo-2-trifluoromethoxypyridine derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

5-Bromo-2-trifluoromethoxypyridine is a solid compound . It has unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Spectroscopic and Optical Studies

5-Bromo-2-trifluoromethoxypyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its structure was optimized using density functional theory (DFT), which also helped in calculating its vibrational frequencies and chemical shift values. The molecule's non-linear optical (NLO) properties were determined, providing insights into its potential applications in optical materials and devices (Vural & Kara, 2017).

Synthesis of Novel Pyridine-Based Derivatives

5-Bromo-2-trifluoromethoxypyridine is used in the synthesis of new pyridine derivatives through Suzuki cross-coupling reactions. These derivatives were studied for their potential as chiral dopants for liquid crystals and were also evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities. This highlights its role in the development of new compounds with potential biological applications (Ahmad et al., 2017).

Applications in Antimicrobial Activities

The antimicrobial activities of 5-Bromo-2-trifluoromethoxypyridine were tested using the minimal inhibitory concentration method (MIC). Its effect on pBR322 plasmid DNA was also monitored, indicating its potential use in microbiological research and drug development (Vural & Kara, 2017).

DNA Replication Studies

5-Bromo-2-trifluoromethoxypyridine has been used in research to study DNA replication. It was employed as a precursor for the synthesis of nuclear and mitochondrial DNA in rat liver, contributing to our understanding of DNA synthesis and replication mechanisms (Gross & Rabinowitz, 1969).

Corrosion Inhibition

In the field of material science, derivatives of 5-Bromo-2-trifluoromethoxypyridine have been synthesized and used as inhibitors for carbon steel corrosion in acidic medium containing chloride. This application is crucial in the development of corrosion-resistant materials and coatings (El-Lateef et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H301 - H317, indicating that it is toxic if swallowed and may cause an allergic skin reaction .

Future Directions

Currently, several 5-Bromo-2-trifluoromethoxypyridine derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDAZGGFXASXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672020
Record name 5-Bromo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-trifluoromethoxypyridine

CAS RN

886371-77-3
Record name 5-Bromo-2-(trifluoromethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(trifluoromethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(trifluoromethoxy)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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